Lixazinone - 94192-59-3

Lixazinone

Catalog Number: EVT-273287
CAS Number: 94192-59-3
Molecular Formula: C21H28N4O3
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lixazinone is a cyclic AMP phosphodiesterase (cAMP PDE) inhibitor and cardiotonic agent.
Source and Classification

Lixazinone is classified as a cyclic adenosine monophosphate phosphodiesterase inhibitor. It is specifically known for inhibiting phosphodiesterase type III, which plays a crucial role in the degradation of cyclic adenosine monophosphate. This compound has been studied for its potential therapeutic effects in cardiovascular diseases, particularly heart failure and related conditions .

Synthesis Analysis

The synthesis of lixazinone involves several intricate steps that can be categorized into solid-phase and solution-phase methods. One notable synthesis pathway includes the formation of the core imidazoquinazoline structure through cyclization reactions. The synthetic route often incorporates the following key steps:

  1. Formation of the Imidazoquinazoline Core: This involves the condensation of appropriate precursors under controlled conditions to yield the desired bicyclic structure.
  2. Substitution Reactions: Following the core formation, various substituents such as cyclohexyl and methyl groups are introduced through nucleophilic substitution.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels required for biological testing .

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of lixazinone can be described by its chemical formula C17H20N4OC_{17}H_{20}N_4O and its CAS number 94192-59-3. Its structure features a bicyclic imidazoquinazoline core with distinct functional groups that contribute to its biological activity.

Structural Features:

  • Imidazoquinazoline Ring System: This core is essential for the compound's interaction with phosphodiesterase enzymes.
  • Substituents: The presence of cyclohexyl and methyl groups enhances lipophilicity, facilitating better membrane penetration and bioavailability.

X-ray crystallography or NMR spectroscopy can provide detailed insights into the spatial arrangement of atoms within the molecule, confirming its three-dimensional conformation .

Chemical Reactions Analysis

Lixazinone participates in various chemical reactions primarily as an inhibitor of phosphodiesterase type III. Its mechanism involves binding to the active site of the enzyme, preventing the hydrolysis of cyclic adenosine monophosphate.

Key Reactions:

  • Inhibition Reaction: Lixazinone competes with cyclic adenosine monophosphate at the enzyme's active site, leading to increased levels of cyclic adenosine monophosphate within cells.
  • Metabolic Transformations: In vivo studies indicate that lixazinone undergoes metabolic processes that may affect its pharmacokinetics and dynamics.

These reactions are crucial for understanding how lixazinone exerts its therapeutic effects in clinical settings .

Mechanism of Action

The mechanism of action for lixazinone primarily revolves around its inhibitory effect on phosphodiesterase type III. By blocking this enzyme, lixazinone leads to elevated levels of cyclic adenosine monophosphate in cardiac tissues.

Mechanism Details:

  1. Binding Affinity: Lixazinone exhibits high binding affinity to the active site of phosphodiesterase type III.
  2. Increased Cyclic Adenosine Monophosphate Levels: The inhibition results in enhanced signaling pathways associated with cardiac contractility and vasodilation.
  3. Physiological Effects: The increase in cyclic adenosine monophosphate contributes to improved myocardial contractility and reduced vascular resistance, making it beneficial in treating heart failure .
Physical and Chemical Properties Analysis

Lixazinone exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 284.37 g/mol.
  • Solubility: Moderately soluble in organic solvents; solubility in aqueous environments may vary based on pH.
  • Stability: Lixazinone is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties play a significant role in determining its bioavailability and efficacy as a therapeutic agent .

Applications

Lixazinone has several scientific applications, primarily within pharmacology:

  • Cardiovascular Therapeutics: It has been studied extensively as a potential treatment for heart failure due to its ability to enhance cardiac contractility.
  • Research Tool: As a selective phosphodiesterase inhibitor, it serves as a valuable tool in research settings to elucidate signaling pathways involving cyclic adenosine monophosphate.
  • Potential Prodrug Development: Ongoing research explores prodrug formulations that could improve delivery mechanisms or reduce side effects associated with direct administration .

Properties

CAS Number

94192-59-3

Product Name

Lixazinone

IUPAC Name

N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C21H28N4O3/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26)

InChI Key

WUECXCBONAGRSA-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3

Solubility

Soluble in DMSO

Synonyms

Lixazinone; Lixazinonum;

Canonical SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3

Isomeric SMILES

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.